![molecular formula C14H18O B1351086 1-Cyclohexyl-2-phenylethanone CAS No. 61259-29-8](/img/structure/B1351086.png)
1-Cyclohexyl-2-phenylethanone
Overview
Description
“1-Cyclohexyl-2-phenylethanone” is a chemical compound with the CAS Number: 61259-29-8. It has a molecular weight of 202.3 and its IUPAC name is 1-cyclohexyl-2-phenylethanone .
Molecular Structure Analysis
The molecular structure of “1-Cyclohexyl-2-phenylethanone” is represented by the linear formula C14H18O . The InChI code for this compound is 1S/C14H18O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2 .
Physical And Chemical Properties Analysis
“1-Cyclohexyl-2-phenylethanone” is a liquid at room temperature. It has a density of 1.0±0.1 g/cm^3, a boiling point of 309.1±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .
Scientific Research Applications
Catalytic and Kinetic Studies
Catalytic Hydrogenation : 1-Cyclohexyl-2-phenylethanone (referred to as acetophenone in studies) can be hydrogenated to 1-phenylethanol using a Cu/SiO2 catalyst. This process is significant in producing compounds used in pharmaceuticals and food additives (Bertero, Apesteguía, & Marchi, 2008).
Supercritical CO2 in Hydrogenation : The use of supercritical CO2 as a solvent in the hydrogenation of acetophenone to 1-phenylethanol is explored for its environmental benefits, being non-toxic and non-flammable (More & Yadav, 2018).
Chemical Synthesis and Interaction
Regioselectivity in Cyclization Reactions : The study of regioselectivity in cyclization reactions involving 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea with 2-bromo-1-phenylethanone provides insights into creating potential drugs (Perekhoda et al., 2017).
Interactions with Water Molecules : Research on 1-phenylethanone and its interaction with water molecules has implications in understanding the insulating ability of cross-linked polyethylene, which is crucial in electrical insulation (Iwata, 2017).
Catalysis and Oxidation Processes
Liquid-phase Dehydration : Studies on the liquid-phase dehydration of 1-phenylethanol over different solid acids provide insights into the production of other compounds like styrene, influenced by the nature and strength of acid sites (Bertero, Trasarti, Apesteguía, & Marchi, 2013).
Oxidation with Molecular Oxygen : Research involving the oxidation of compounds like cyclohexene and 1-phenylcyclohexene using a cobalt (II) complex catalyst under mild conditions demonstrates potential applications in chemical synthesis (Fang, Tang, Zhang, & Huang, 2009).
Material Science and Photovoltaics
- Synthesis of Cycloparaphenylene Derivatives : The gram-scale synthesis of [10]Cycloparaphenylene and its derivatives, starting from 1,4-benzoquinone, highlights potential applications in organic electronics, particularly in photovoltaics (Kayahara et al., 2017).
Kinetic Studies and Catalysis
- Asymmetric Transfer Hydrogenation : Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using bis-imine rhodium complexes provide valuable data for improving reaction efficiency and selectivity (Nindakova & Badyrova, 2020).
Safety And Hazards
The safety data sheet (SDS) for “1-Cyclohexyl-2-phenylethanone” indicates that it is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage . Therefore, it’s important to handle this compound with appropriate safety measures.
properties
IUPAC Name |
1-cyclohexyl-2-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBBLULITNXPDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383258 | |
Record name | 1-cyclohexyl-2-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-2-phenylethanone | |
CAS RN |
61259-29-8 | |
Record name | 1-cyclohexyl-2-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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